N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core fused with a thioxo group at position 1 and a carboxamide moiety substituted with a 3-methoxybenzyl group. This structure combines electron-withdrawing (thioxo, oxo) and electron-donating (methoxy, methyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-6-7-15-14(8-11)18(24)22-17-16(28-20(27)23(15)17)19(25)21-10-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPLOJFSNJXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC(=CC=C4)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase. These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease.
Mode of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of amyloid protein precursor (app) and bace levels. They also reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biological Activity
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core, which is known for various biological activities. Its structure can be represented as follows:
This molecular formula indicates the presence of a methoxybenzyl group, which may contribute to its biological effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazoloquinazoline have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
These findings indicate its potential as a lead compound for developing new antibiotics.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation.
Case Studies
A notable study explored the effect of this compound on human cancer cell lines. The researchers treated various cell lines with different concentrations and observed significant cytotoxicity at lower concentrations than previously reported for similar compounds.
Another study focused on the antimicrobial effects against drug-resistant strains of bacteria, highlighting its potential utility in treating infections that are otherwise difficult to manage.
Comparison with Similar Compounds
Thiazolo[3,4-a]quinazoline vs. Pyrazolo[1,5-a]quinazoline Derivatives
Alexander (2010) describes 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (US Pat. 4105766), which replace the thiazole ring with a pyrazole. For example, the thioxo group in the target compound may enhance hydrogen-bonding capacity compared to the pyrazole’s nitrogen-rich system .
| Feature | Target Compound | Alexander’s Derivative |
|---|---|---|
| Core Structure | Thiazolo[3,4-a]quinazoline | Pyrazolo[1,5-a]quinazoline |
| Key Substituents | 7-methyl, 1-thioxo, 3-carboxamide | 3-carboxylic acid |
| Electron Effects | Mixed (thioxo, methoxy) | Electron-withdrawing (carboxylic acid) |
Methoxybenzyl Substituent vs. Methoxy-Triazole Analogs
Selby and Lepone (1984) synthesized 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine , highlighting the role of methoxy positioning in heterocycles. The target compound’s 3-methoxybenzyl group introduces a lipophilic aromatic moiety, whereas Selby’s triazoles prioritize planar, nitrogen-dense systems. This difference likely impacts membrane permeability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
